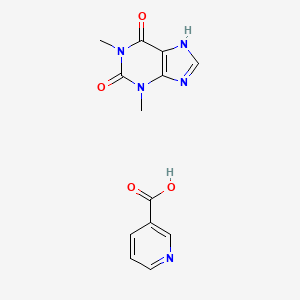
17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban is a complex organic compound with the molecular formula C20H20N2O. It is a derivative of yohimban, a class of alkaloids known for their diverse pharmacological properties. This compound is characterized by the presence of a methoxy group at the 17th position and multiple double bonds, making it a highly unsaturated molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban typically involves multiple steps, starting from simpler precursors. One common approach is the modification of yohimban derivatives through a series of chemical reactions, including methylation and dehydrogenation. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and continuous flow systems to handle the reactions efficiently. The purification process may involve techniques such as chromatography and crystallization to achieve the required purity standards for pharmaceutical or research applications.
Análisis De Reacciones Químicas
Types of Reactions
17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other unsaturated sites in the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles. The reactions are usually carried out under mild to moderate conditions to avoid decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different pharmacological properties.
Aplicaciones Científicas De Investigación
17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate the biological activities of yohimban derivatives, including their interactions with various receptors and enzymes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular disorders.
Industry: It is used in the synthesis of fine chemicals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxy group at the 17th position and the unsaturated structure contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban can be compared with other yohimban derivatives, such as:
Yohimbine: A well-known alkaloid with similar structural features but different pharmacological properties.
Rauwolscine: Another yohimban derivative with distinct receptor binding profiles.
Ajmalicine: A related compound with different therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and degree of unsaturation, which confer unique chemical and biological properties.
Propiedades
Número CAS |
57692-28-1 |
|---|---|
Fórmula molecular |
C20H20N2O |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
18-methoxy-1,3,11,12,14,21-hexahydroyohimban |
InChI |
InChI=1S/C20H20N2O/c1-23-15-7-6-13-12-22-9-8-17-16-4-2-3-5-18(16)21-20(17)19(22)11-14(13)10-15/h2-7,10,19,21H,8-9,11-12H2,1H3 |
Clave InChI |
CJFJXYGEGHXRNB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CN3CCC4=C(C3C2)NC5=CC=CC=C45)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


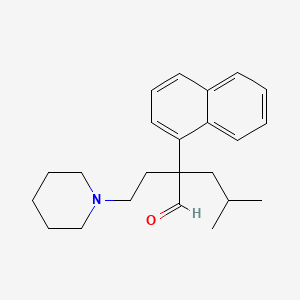
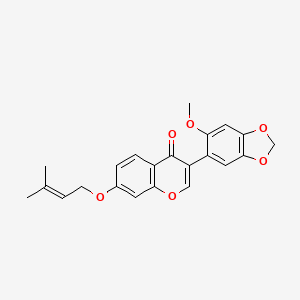
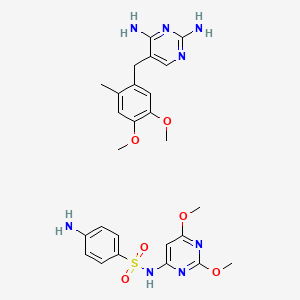
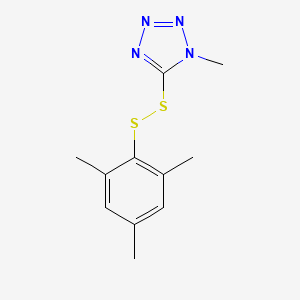

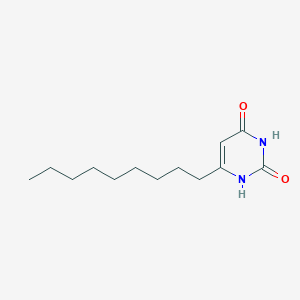

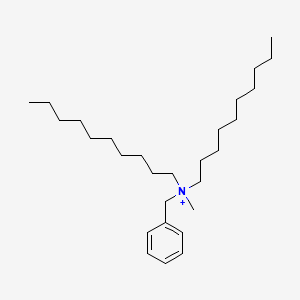
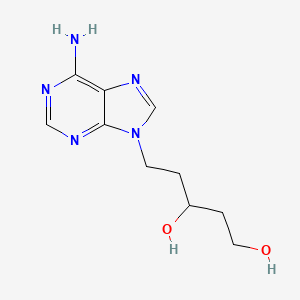
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
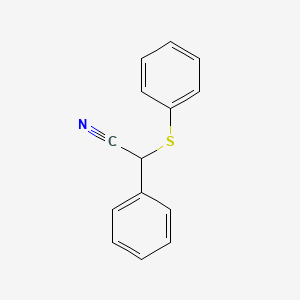

![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)
